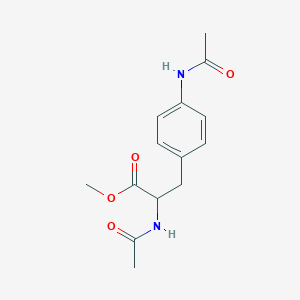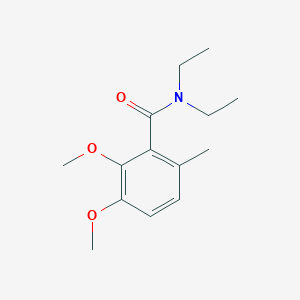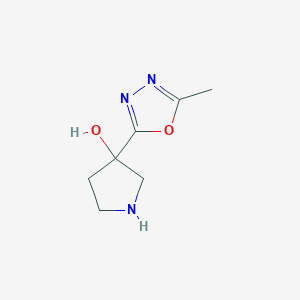
(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone is a complex organic compound characterized by the presence of a cyclobutyl-piperazine ring and a cyclohexyl-phenyl group attached to a methanone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone typically involves the reaction of cyclobutyl-piperazine with a cyclohexyl-phenyl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Cyclobutylpiperazin-1-yl)-(4-hydroxymethyl-phenyl)methanone
- (4-Cyclobutylpiperazin-1-yl)-(4-propyl-phenyl)methanone
- (4-Cyclobutylpiperazin-1-yl)-(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
Uniqueness
(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl-piperazine ring and cyclohexyl-phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H30N2O |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(4-cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone |
InChI |
InChI=1S/C21H30N2O/c24-21(23-15-13-22(14-16-23)20-7-4-8-20)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h9-12,17,20H,1-8,13-16H2 |
Clave InChI |
CSYLJZHMSJSCKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
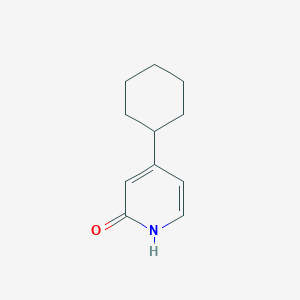
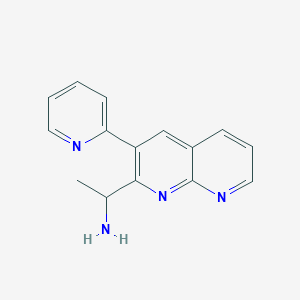
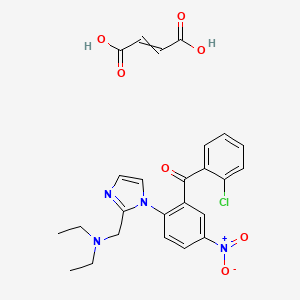
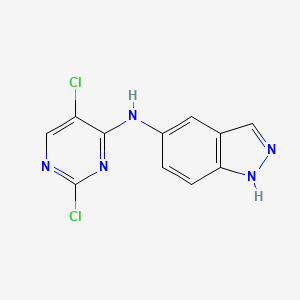
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
